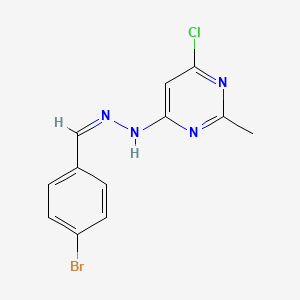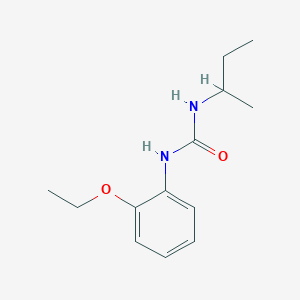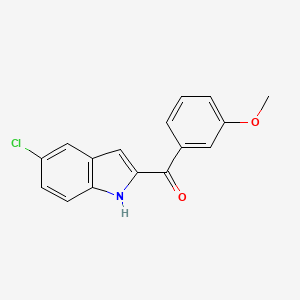
4-bromobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, also known as BBMPH, is a chemical compound that has gained significant attention in the field of scientific research. BBMPH is a hydrazone derivative of pyrimidine that exhibits potent biological activity and has been used in various studies to investigate its biochemical and physiological effects.
Mecanismo De Acción
4-bromobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone exerts its biological activity through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. This compound also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, fungi, and bacteria. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has several advantages as a chemical compound for lab experiments. It exhibits potent biological activity, which makes it an ideal candidate for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, this compound also has limitations as a chemical compound. It is highly reactive and can be toxic at high concentrations, which makes it difficult to work with in lab experiments. Additionally, this compound has limited solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
For 4-bromobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone research include studying its potential use in combination therapy with other drugs, exploring its mechanism of action in more detail, and investigating its potential use in the treatment of other diseases such as viral infections. Additionally, further studies are needed to investigate the toxicity of this compound and its potential side effects in humans.
Métodos De Síntesis
4-bromobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone can be synthesized through the condensation reaction of 6-chloro-2-methyl-4-pyrimidinyl hydrazine with 4-bromobenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained through recrystallization. The purity and yield of the product can be improved through various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
4-bromobenzaldehyde (6-chloro-2-methyl-4-pyrimidinyl)hydrazone has been extensively studied for its biological activity and has shown promising results in various scientific research applications. It has been used as a potential anticancer agent, antifungal agent, and antibacterial agent. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[(Z)-(4-bromophenyl)methylideneamino]-6-chloro-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4/c1-8-16-11(14)6-12(17-8)18-15-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,16,17,18)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWGSKKBCLQRRX-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5365299.png)
![3-{[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B5365301.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-4-amino-6,6-dimethyl-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5365318.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)
![N-ethyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5365349.png)

![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)

![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![N-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5365405.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365407.png)
![4-methyl-2-{[3-(trifluoromethyl)benzyl]thio}pyrimidine](/img/structure/B5365413.png)